An In-depth Technical Guide to 3-(Furfurylaminocarbonyl)phenylboronic acid: Synthesis, Characterization, and Applications in Drug Discovery
An In-depth Technical Guide to 3-(Furfurylaminocarbonyl)phenylboronic acid: Synthesis, Characterization, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 3-(Furfurylaminocarbonyl)phenylboronic acid, a molecule of significant interest to researchers, scientists, and drug development professionals. We will delve into its chemical structure, a detailed synthesis protocol, characterization data, and explore its potential applications, particularly as an enzyme inhibitor in medicinal chemistry.
Introduction: The Versatility of Phenylboronic Acids
Phenylboronic acids are a class of organic compounds characterized by a phenyl ring attached to a boronic acid functional group (-B(OH)₂). They are widely utilized in organic synthesis, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds.[1] Beyond their synthetic utility, the unique electronic properties of the boron atom—possessing an empty p-orbital—render them mild Lewis acids capable of forming reversible covalent bonds with diols and other nucleophiles. This characteristic has propelled their investigation into various biomedical applications, including glucose sensing and as inhibitors of key enzymes implicated in a range of diseases.[1][2]
3-(Furfurylaminocarbonyl)phenylboronic acid incorporates a furan ring, a common motif in medicinal chemistry known for its diverse biological activities, linked to the phenylboronic acid scaffold via a stable amide bond. This specific combination of functionalities suggests its potential as a targeted enzyme inhibitor, a hypothesis we will explore in detail.
Chemical Structure and Properties
The chemical structure of 3-(Furfurylaminocarbonyl)phenylboronic acid combines a phenylboronic acid moiety with a furfurylamide substituent at the meta position.
Chemical Structure:
Molecular Formula: C₁₂H₁₂BNO₄
Molecular Weight: 245.04 g/mol
IUPAC Name: [3-(Furfurylaminocarbonyl)phenyl]boronic acid
CAS Number: 850567-27-0
Physical Properties:
| Property | Value | Reference |
| Melting Point | 216-220°C | |
| Appearance | White to off-white powder | |
| Storage | 2-8°C, under inert atmosphere |
Synthesis and Purification
The synthesis of 3-(Furfurylaminocarbonyl)phenylboronic acid is achieved through a standard amide coupling reaction between 3-aminophenylboronic acid and an activated derivative of 2-furoic acid, such as 2-furoyl chloride. The following protocol is a robust and reproducible method for its preparation in a laboratory setting.
Synthesis Workflow
Caption: Synthetic workflow for 3-(Furfurylaminocarbonyl)phenylboronic acid.
Experimental Protocol
Materials:
-
3-Aminophenylboronic acid
-
2-Furoyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
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1 M Hydrochloric acid (HCl)
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
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Ethyl acetate
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Hexanes
Procedure:
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Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-aminophenylboronic acid (1.0 eq) in anhydrous DCM.
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Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 10 minutes at room temperature.
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Acylation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of 2-furoyl chloride (1.1 eq) in anhydrous DCM dropwise over 30 minutes.
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Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by the slow addition of 1 M HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude solid by recrystallization from an ethyl acetate/hexanes solvent system to yield 3-(Furfurylaminocarbonyl)phenylboronic acid as a pure solid.
Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected spectroscopic data for 3-(Furfurylaminocarbonyl)phenylboronic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (400 MHz, DMSO-d₆):
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δ ~10.2 ppm (s, 1H): Amide N-H proton.
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δ ~8.0-7.2 ppm (m, 7H): Aromatic protons of the phenyl and furan rings. The furan protons will appear as distinct multiplets.
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δ ~6.5 ppm (dd, 1H): Furan C4-H proton.
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δ ~4.5 ppm (d, 2H): Methylene (-CH₂-) protons.
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δ ~8.0 ppm (br s, 2H): Boronic acid -OH protons (often broad and may exchange with D₂O).
-
-
¹³C NMR (100 MHz, DMSO-d₆):
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δ ~165 ppm: Amide carbonyl carbon.
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δ ~148-110 ppm: Aromatic carbons of the phenyl and furan rings. The carbon attached to the boron atom may be broad or not observed.
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δ ~40 ppm: Methylene (-CH₂-) carbon.
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Infrared (IR) Spectroscopy
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~3300 cm⁻¹: N-H stretching of the amide.
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~3200-2500 cm⁻¹ (broad): O-H stretching of the boronic acid.
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~1640 cm⁻¹: C=O stretching of the amide (Amide I band).
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~1540 cm⁻¹: N-H bending of the amide (Amide II band).
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~1350 cm⁻¹: B-O stretching.
Mass Spectrometry (MS)
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Electrospray Ionization (ESI-MS): Expected [M-H]⁻ at m/z 244.07 or [M+H]⁺ at m/z 246.09.
Applications in Drug Discovery: A Focus on Enzyme Inhibition
The structural features of 3-(Furfurylaminocarbonyl)phenylboronic acid make it a compelling candidate for investigation as an enzyme inhibitor. The boronic acid moiety can act as a transition-state analog inhibitor for serine proteases and β-lactamases.
Mechanism of Enzyme Inhibition
Boronic acids are known to be reversible, competitive inhibitors of serine proteases.[3] The boron atom is attacked by the nucleophilic serine residue in the enzyme's active site, forming a stable tetrahedral intermediate that mimics the transition state of substrate hydrolysis. This effectively blocks the enzyme's catalytic activity.
Caption: Proposed mechanism of serine protease inhibition.
Potential Enzyme Targets
Based on the extensive research into phenylboronic acid derivatives as enzyme inhibitors, the following are potential targets for 3-(Furfurylaminocarbonyl)phenylboronic acid:
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β-Lactamases: These enzymes are a major cause of bacterial resistance to β-lactam antibiotics. Phenylboronic acids have been shown to be potent inhibitors of class A and class C β-lactamases.[4][5][6] The furan moiety could potentially enhance binding affinity and selectivity.
-
Serine Proteases: This broad class of enzymes is involved in numerous physiological processes, and their dysregulation is implicated in diseases such as cancer, inflammation, and viral infections. Examples include chymotrypsin, thrombin, and viral proteases like the HIV-1 protease.[7][8]
-
Proteasome: The proteasome is a multi-subunit protease complex responsible for protein degradation. Boronic acid-containing drugs like bortezomib are clinically approved proteasome inhibitors for the treatment of multiple myeloma.[2]
Experimental Workflow for Enzyme Inhibition Assay
To evaluate the inhibitory potential of 3-(Furfurylaminocarbonyl)phenylboronic acid, a standard enzyme inhibition assay can be performed.
Caption: Experimental workflow for determining enzyme inhibition.
Protocol Outline:
-
Enzyme and Substrate Preparation: Prepare solutions of the target enzyme and a corresponding chromogenic or fluorogenic substrate in an appropriate buffer.
-
Inhibitor Preparation: Prepare a stock solution of 3-(Furfurylaminocarbonyl)phenylboronic acid in a suitable solvent (e.g., DMSO) and perform serial dilutions.
-
Assay: In a microplate, incubate the enzyme with varying concentrations of the inhibitor for a defined period.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Data Acquisition: Monitor the rate of product formation over time using a microplate reader.
-
Data Analysis: Plot the enzyme activity against the inhibitor concentration to determine the half-maximal inhibitory concentration (IC₅₀). The inhibition constant (Kᵢ) can then be calculated using the Cheng-Prusoff equation for competitive inhibition.[4]
Conclusion and Future Directions
3-(Furfurylaminocarbonyl)phenylboronic acid is a readily synthesizable molecule with a chemical structure that suggests significant potential in drug discovery. Its boronic acid moiety positions it as a promising candidate for the inhibition of serine proteases and β-lactamases, addressing critical needs in oncology, infectious diseases, and inflammatory disorders.
Future research should focus on the comprehensive biological evaluation of this compound against a panel of relevant enzymes to determine its inhibitory profile and selectivity. Structure-activity relationship (SAR) studies, involving modifications of both the furan and phenyl rings, could lead to the development of even more potent and selective inhibitors. Furthermore, crystallographic studies of the compound in complex with its target enzymes would provide invaluable insights into its binding mode and facilitate rational drug design efforts.
References
-
Di Fiore, A., et al. (2019). Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases. Molecules, 24(19), 3538. [Link]
-
Caselli, E., et al. (2020). The β-Lactamase Inhibitor Boronic Acid Derivative SM23 as a New Anti-Pseudomonas aeruginosa Biofilm. Frontiers in Microbiology, 11, 156. [Link]
-
Drawz, S. M., et al. (2010). Structural and kinetic characterization of a new potent AmpC beta-lactamase inhibitor: a phenylboronic acid derivative. Biochemistry, 49(16), 3436-3445. [Link]
-
Koehler, K. A., & Lienhard, G. E. (1971). Inhibition of serine proteases by arylboronic acids. Biochemistry, 10(13), 2477-2483. [Link]
-
Raines, R. T., et al. (2023). Inhibition of HIV-1 Protease by a Boronic Acid with High Oxidative Stability. ACS Medicinal Chemistry Letters, 14(2), 208-213. [Link]
-
Raines, R. T., et al. (2018). Inhibition of HIV-1 Protease with a Boronic Acid. Journal of the American Chemical Society, 140(43), 14015-14018. [Link]
-
Vale, N., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]
-
Georganics. (2024). Phenylboronic acid – preparation and application. Retrieved from [Link]
-
Adams, J. (2004). The development of proteasome inhibitors: drug discovery and beyond. Nature Reviews Cancer, 4(5), 349-360. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sites.pitt.edu [sites.pitt.edu]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. 3-Formylphenylboronic acid(87199-16-4) 1H NMR [m.chemicalbook.com]
